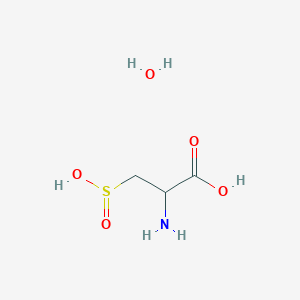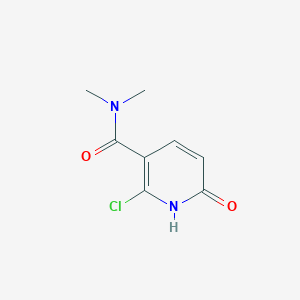
2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 2-position, a hydroxy group at the 6-position, and a carboxamide group at the 3-position of the pyridine ring The N,N-dimethyl substitution on the carboxamide group further defines its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine in the presence of water. This reaction proceeds under mild conditions and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance the efficiency of the reaction, reducing reaction times and improving overall yield .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group at the 6-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Amidation Reactions: The carboxamide group can undergo amidation reactions with various amines to form new amide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically require the presence of a base and proceed under mild to moderate conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.
Amidation Reactions: Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are often employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and new amide derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4,6-dimethylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-chloro-3-trichloromethylpyridine: A precursor in the synthesis of 2-chloro-6-hydroxy-N,N-dimethylpyridine-3-carboxamide.
5,6-dichloro-N,N-dimethylpyridine-3-carboxamide: Another pyridine derivative with similar functional groups.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and hydroxy groups on the pyridine ring, along with the N,N-dimethyl substitution on the carboxamide group, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
2-chloro-N,N-dimethyl-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(2)8(13)5-3-4-6(12)10-7(5)9/h3-4H,1-2H3,(H,10,12) |
Clave InChI |
WPNXWBCONGOOEW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(NC(=O)C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


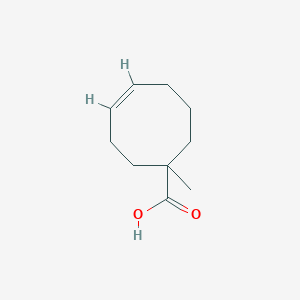

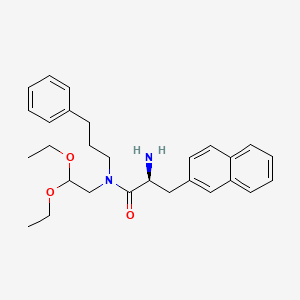
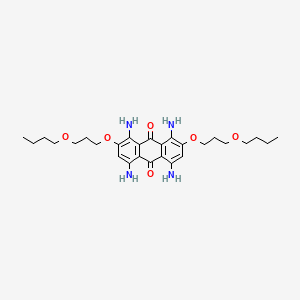
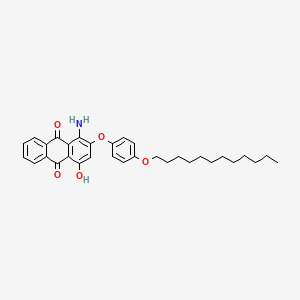

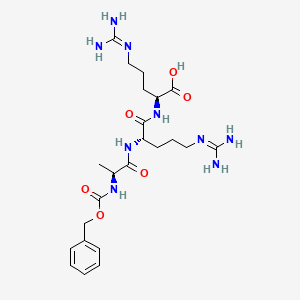
![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)

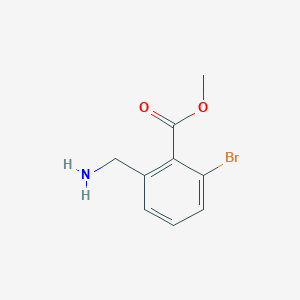
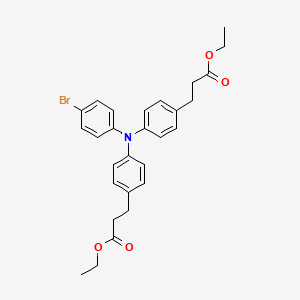
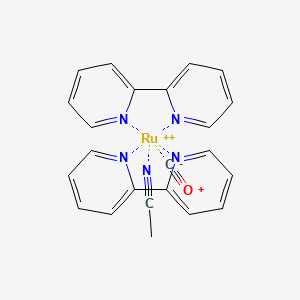
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)
